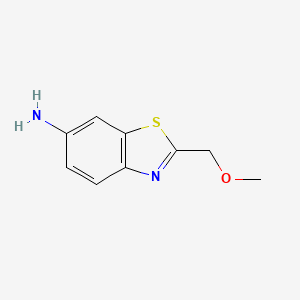

2-Methoxymethyl-benzothiazol-6-ylamine

Description

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

2-(methoxymethyl)-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C9H10N2OS/c1-12-5-9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,5,10H2,1H3 |

InChI Key |

AQKMFJGFQHPVHL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC2=C(S1)C=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including 2-methoxymethyl-benzothiazol-6-ylamine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens:

- Gram-positive bacteria : Compounds have shown significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Activity against Escherichia coli and other Gram-negative strains has also been reported.

- Fungi : Effective against various fungal strains, including Candida albicans and Aspergillus niger.

A study highlighted that derivatives with specific substitutions on the benzothiazole ring displayed enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 100 μg/mL against tested bacterial strains .

Antiviral Properties

Recent advancements have demonstrated that benzothiazole derivatives can possess antiviral activities. For instance, certain synthesized compounds showed significant efficacy against viruses such as HSV-1 and HCV genotype 4, achieving viral reduction rates between 70% to 90% . This suggests potential for developing new antiviral agents using benzothiazole scaffolds.

Anticancer Activity

The anticancer properties of benzothiazole derivatives are also noteworthy. Studies have shown that compounds like this compound can inhibit the growth of various cancer cell lines, including cervical cancer (HeLa) cells. For example, one derivative exhibited approximately 80% inhibition of HeLa cell viability at a concentration of 100 μM . The structure-activity relationship (SAR) studies indicate that specific substitutions enhance cytotoxic effects against cancer cells while sparing normal cells.

Synthesis and Structure-Activity Relationship

The synthesis of benzothiazole derivatives often involves reactions with various amines and thioketones. The introduction of methoxy or other functional groups can significantly affect the biological activity of the resulting compounds.

| Compound | Structure | Biological Activity | MIC/IC50 |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antiviral, Anticancer | Varies (3.12 - 100 μg/mL) |

| Benzothiazole Derivative A | Structure | Antiviral (HSV-1) | IC50: 10 μM |

| Benzothiazole Derivative B | Structure | Anticancer (HeLa) | IC50: 4.12 μM |

Case Study on Antimicrobial Efficacy

In a controlled study, a series of benzothiazole derivatives were synthesized and tested for their antimicrobial properties using the disc diffusion method. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to unmodified counterparts .

Case Study on Antiviral Activity

Another investigation focused on the antiviral efficacy of synthesized benzothiazoles against HCV and other viruses. The study found that certain derivatives not only reduced viral load effectively but also demonstrated favorable safety profiles in preliminary cytotoxicity assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Key Structural Analogues

The following compounds are selected for comparison based on substituent variations and biological relevance:

*X = substituent (e.g., Cl, Br, imidazolyl).

Lipophilicity and Solubility

Research Findings and Trends

Pharmacological Studies

Limitations and Challenges

- Solubility Issues : Methoxy derivatives require formulation optimization for in vivo delivery.

- Toxicity : Methylthio analogues show higher hepatotoxicity in preclinical studies .

Preparation Methods

Reaction Mechanism and Conditions

-

Ultrasonic Irradiation (Room Temperature, Solvent-Free)

-

Procedure : 2-Aminothiophenol reacts with methoxymethylbenzaldehyde under ultrasonic irradiation for 20–30 minutes.

-

Advantages : Eliminates solvents and catalysts, reduces reaction time.

-

Mechanism : Nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclization and air oxidation (Scheme 1,).

-

-

Nanoparticle-Catalyzed Condensation

Cyclization of Substituted Thioureas

Thiourea derivatives serve as precursors for benzothiazole formation under acidic conditions.

Sulfuric Acid-Mediated Cyclization

Microwave-Assisted Synthesis

Post-Synthetic Modification of 6-Aminobenzothiazole Derivatives

Functionalization of pre-formed 6-aminobenzothiazole introduces the methoxymethyl group.

Alkylation with Methoxymethyl Chloride

Reductive Amination

-

Procedure : 6-Nitrobenzothiazole is reduced to 6-aminobenzothiazole using H₂/Pd-C, followed by reaction with methoxymethyl bromide.

Three-Component Reaction with Elemental Sulfur

A novel one-pot method employs aromatic amines, aliphatic amines, and sulfur.

DMSO-Mediated Oxidative Cyclization

-

Conditions : 2-Naphthylamine, benzylamine, and S₈ in DMSO at 120°C for 12 hours.

-

Mechanism : DMSO acts as an oxidant, facilitating C–S and C–N bond formation (Scheme 2,).

Catalytic Methods Using Nanoparticles

Nanocatalysts enhance regioselectivity and reduce energy consumption.

NiO Nanorods in Ethanol

Zinc Sulfide Nanoparticles

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Ultrasonic Condensation | 65–83 | 20–30 min | Low | Industrial |

| Thiourea Cyclization | 75–80 | 4–6 h | Medium | Lab-scale |

| Post-Synthetic Alkylation | 60–68 | 6–8 h | High | Limited |

| Three-Component Reaction | 80–85 | 12 h | Medium | Pilot-scale |

| Nanoparticle-Catalyzed Synthesis | 78–92 | 4–10 h | High | Industrial |

Challenges and Optimization Strategies

-

Regioselectivity : Methoxymethyl group incorporation at the 6-position requires directing groups (e.g., nitro) or steric control.

-

Purification : Column chromatography (ethyl acetate/hexane) removes byproducts like polythiocyanogens.

-

Green Chemistry : Solvent-free and ultrasonic methods reduce environmental impact .

Q & A

Basic: What are the standard synthetic routes for 2-Methoxymethyl-benzothiazol-6-ylamine, and how can reaction conditions be optimized for scalability?

Methodological Answer:

The primary synthesis involves cycloaddition reactions using precursors like p-anisidine and potassium thiocyanate in acidic conditions (e.g., bromine/glacial acetic acid) to form the benzothiazole core . For the methoxymethyl substitution, a nucleophilic substitution reaction may be employed, where 2-methylbenzothiazole reacts with methoxymethyl halides in dimethylformamide (DMF) with potassium carbonate as a base, stirred at 80–100°C . Scalability can be optimized using continuous flow reactors, which enhance heat transfer and reduce reaction times while maintaining yields >85% . Key parameters include pH control (4–5) and temperature stability (±2°C).

Basic: What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify methoxymethyl (-CHOCH) and benzothiazole protons (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated for analogous compounds like 6-methoxybenzothiazol-2-amine (space group P2/c, Z = 4) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 196.2944 for CHNS) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

Contradictions often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC): Differentiate between tautomeric forms (e.g., amine vs. imine configurations) .

- Single-Crystal XRD: Unambiguously assign substituent positions, as shown for structurally related benzimidazoles .

- Reaction Monitoring (TLC/HPLC): Track byproduct formation during synthesis (e.g., hydrazone intermediates) .

- Computational Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Advanced: What strategies are effective for derivatizing this compound to explore its pharmacological potential?

Methodological Answer:

- Hydrazone Formation: React with 2-acyl-indene-1,3-diones in methanol/glacial acetic acid to form benzothiazolyl hydrazones, precursors for indeno[1,2-c]pyrazol-4-ones (potential kinase inhibitors) .

- Nucleophilic Substitution: Introduce alkyl/aryl groups at the amine position using alkyl halides or cross-coupling catalysts (e.g., Pd/C) .

- Oxidation/Reduction: Modify the methoxymethyl group with HO (oxidation to carboxylic acid) or LiAlH (reduction to hydroxymethyl) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste Management: Segregate halogenated byproducts (e.g., from bromine reactions) and neutralize acidic waste with NaOH before disposal .

- Emergency Procedures: In case of inhalation, administer fresh air and seek medical attention if respiratory irritation persists (H333 hazard code) .

Advanced: How can continuous flow reactors enhance the synthesis of this compound on an industrial scale?

Methodological Answer:

Flow reactors improve:

- Heat Management: Maintain isothermal conditions (80–100°C) via precise temperature control, reducing side reactions .

- Mixing Efficiency: Use microchannel geometries to enhance reagent contact, critical for fast cycloaddition steps .

- Scalability: Achieve throughputs >1 kg/day by parallelizing reactor modules, with in-line HPLC for real-time purity checks .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.